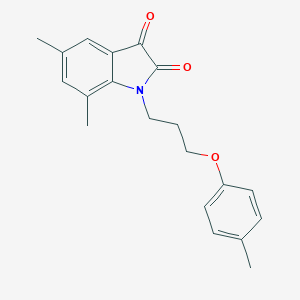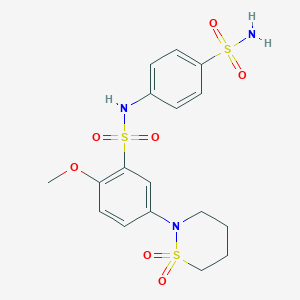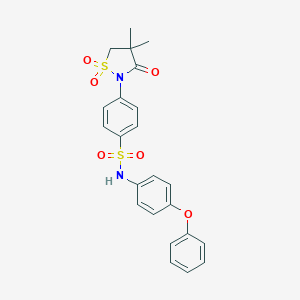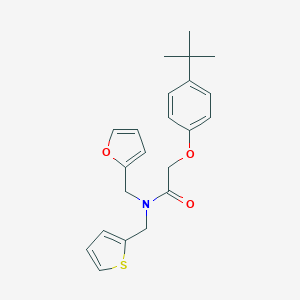
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione, also known as DPI, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of NADPH oxidase, an enzyme complex that plays a critical role in the production of reactive oxygen species (ROS). DPI has been studied extensively for its potential applications in various fields, including cancer research, neurobiology, and immunology.
Wirkmechanismus
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione works by inhibiting the activity of NADPH oxidase, an enzyme complex that plays a critical role in the production of ROS. NADPH oxidase is responsible for generating ROS in various cell types, including immune cells, endothelial cells, and smooth muscle cells. By inhibiting the activity of NADPH oxidase, this compound can reduce the production of ROS and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by reducing the production of ROS. In neurobiology, this compound has been shown to protect against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory effects in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione in scientific research is its potent inhibitory effect on NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various biological processes. Additionally, this compound is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research involving 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione. One area of interest is the role of NADPH oxidase in immune function and inflammation. This compound has been shown to have anti-inflammatory effects in various disease models, and further research could lead to the development of new therapies for inflammatory diseases. Additionally, this compound could be used in combination with other drugs to improve their efficacy in cancer treatment. Finally, further research is needed to fully understand the potential side effects and toxicity of this compound, particularly in long-term studies.
Synthesemethoden
The synthesis of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione involves several steps, starting with the reaction of 2,3-dimethylindole with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reacted with p-tolyl magnesium bromide, followed by the addition of benzyl bromide to form the final compound, this compound. The purity of the compound can be further improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been widely used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. This compound has been shown to inhibit the production of ROS, which can have a significant impact on cellular signaling pathways and oxidative stress. This compound has been used in cancer research to study the role of NADPH oxidase in tumor growth and metastasis. Additionally, this compound has been used in neurobiology to study the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLGLNATRXZCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)


![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![N-cyclohexyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363826.png)
![4-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B363835.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B363837.png)
![4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B363839.png)
![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B363840.png)


![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)
![2-(2-methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B363855.png)